molecular formula C9H12N6 B14158672 6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine CAS No. 14393-73-8

6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine

Cat. No.: B14158672
CAS No.: 14393-73-8
M. Wt: 204.23 g/mol
InChI Key: IFVVBQDCGRLKOM-UHFFFAOYSA-N
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Description

6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazole ring fused to a pyridazine ring, with a piperidine group attached to the tetrazole ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be carried out under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the potential hazards associated with handling azides and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a piperidine group with the tetrazolo[1,5-b]pyridazine scaffold, which imparts distinct chemical and biological properties.

Properties

CAS No.

14393-73-8

Molecular Formula

C9H12N6

Molecular Weight

204.23 g/mol

IUPAC Name

6-piperidin-1-yltetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C9H12N6/c1-2-6-14(7-3-1)9-5-4-8-10-12-13-15(8)11-9/h4-5H,1-3,6-7H2

InChI Key

IFVVBQDCGRLKOM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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